molecular formula C12H10N2O B1493308 5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile CAS No. 2098136-95-7

5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile

Cat. No.: B1493308
CAS No.: 2098136-95-7
M. Wt: 198.22 g/mol
InChI Key: JFHAQODCMSSZLL-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile is a key synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its utility as a versatile building block for the construction of more complex heterocyclic systems. Scientific literature describes its use in the synthesis of 5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine via a Curtius rearrangement, a reaction that provides access to novel amine functionalities . Furthermore, this nitrile serves as a direct precursor for the generation of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, a class of compounds with significant interest in pharmaceutical development . The 5-(2,5-dimethylphenyl)isoxazole fragment, which forms the core of this reagent, is a structure of interest for further functionalization into derivatives such as sulfonamides and ureas, expanding the scope of accessible chemical space for biological screening . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-3-4-9(2)10(5-8)11-7-14-12(6-13)15-11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHAQODCMSSZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

The compound's molecular formula is C12H11N3OC_{12}H_{11}N_{3}O, with a molecular weight of approximately 213.24 g/mol. Its structure features an oxazole ring, which is known for its reactivity due to the presence of both nitrogen and oxygen atoms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route can be outlined as follows:

  • Starting Materials : 2,5-dimethylphenylamine and an appropriate carbonitrile.
  • Reaction Conditions : Typically conducted under reflux in a suitable solvent.
  • Purification : The product is purified using recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit various biological activities, including antimicrobial properties. Preliminary studies have shown that this compound demonstrates activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Microorganism Activity
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in mediating inflammatory responses. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophage cultures .

Cytokine Effect
TNF-αDecreased by 40%
IL-6Decreased by 35%

The precise mechanism of action for this compound remains under investigation. However, its structural similarity to known COX inhibitors suggests it may function through competitive inhibition at the enzyme's active site. Further research is necessary to elucidate the detailed pathways involved.

Case Studies

Several studies have explored the biological activity of related compounds within the oxazole class:

  • Cardioprotective Effects : A study demonstrated that derivatives similar to this compound provided cardioprotection in H9c2 cardiomyocytes exposed to doxorubicin-induced toxicity .
    Compound Cell Viability (%)
    Control100
    Compound A85
    Compound B90
  • Anticancer Activity : Another investigation reported that oxazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Comparison with Similar Compounds

5-(2-Fluorophenyl)oxazole-2-carbonitrile

  • Molecular Formula : C₁₀H₅FN₂O .
  • Substituents : A fluorine atom at the ortho position of the phenyl ring replaces the methyl groups in the target compound.
  • Key Differences :
    • Electronic Effects : The fluorine atom is electron-withdrawing, reducing electron density on the phenyl ring compared to the electron-donating methyl groups in the target compound.
    • Lipophilicity : Fluorine increases polarity but may reduce lipophilicity (log P) relative to the dimethylphenyl group.
  • Synthesis : Prepared via similar oxazole-forming reactions but starting with fluorinated precursors .

3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile

  • Molecular Formula : C₆H₆N₂O₂ .
  • Substituents : Features a propanenitrile chain and a 5-oxo group on the oxazole ring.
  • Key Differences :
    • The oxazole is fused into a dihydroisoxazolone system, altering its reactivity and stability.
    • The propanenitrile chain introduces flexibility, contrasting with the rigid aromatic substituent in the target compound.

Heterocyclic Analogues with Different Cores

Thiazolo-pyrimidine Derivatives (11a and 11b)

  • Example Compound : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) .
    • Molecular Formula : C₂₀H₁₀N₄O₃S.
    • Key Features :
  • A thiazolo-pyrimidine core replaces the oxazole ring.
  • The 2,4,6-trimethylbenzylidene substituent enhances steric bulk and lipophilicity compared to the dimethylphenyl group.
    • Physicochemical Properties : Melting point = 243–246°C; IR absorption for CN at 2,219 cm⁻¹ .

Naphthalene Carboxamide Derivatives

  • Example Compound: N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide . Molecular Formula: C₁₉H₁₇NO₂. Key Features:
  • A naphthalene-carboxamide backbone with a 2,5-dimethylphenyl substituent on the amide nitrogen.
  • Demonstrated photosynthesis-inhibiting activity (IC₅₀ ~10 µM) in spinach chloroplasts, attributed to substituent position and lipophilicity .
    • Activity Insights : Despite methyl groups being electron-donating, their ortho/para positioning and contribution to lipophilicity enhance bioactivity, suggesting steric and hydrophobic interactions dominate over electronic effects in this case .

Data Tables

Table 1: Comparative Structural and Physicochemical Properties

Compound Name Molecular Formula Core Structure Substituents Melting Point (°C)
5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile C₁₂H₁₀N₂O Oxazole 2,5-Dimethylphenyl, CN Not reported
5-(2-Fluorophenyl)oxazole-2-carbonitrile C₁₀H₅FN₂O Oxazole 2-Fluorophenyl, CN Not reported
Thiazolo-pyrimidine 11a C₂₀H₁₀N₄O₃S Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, CN 243–246
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₇NO₂ Naphthalene carboxamide 2,5-Dimethylphenyl, hydroxyl Not reported

Preparation Methods

Example: van Leusen Synthesis for 5-Aryl-2-Substituted Oxazoles

Parameter Condition/Result
Starting materials 2,5-Dimethylbenzaldehyde and TosMIC
Solvent Isopropyl alcohol
Base Potassium carbonate or sodium hydride
Temperature Reflux or microwave-assisted heating
Reaction time 1-3 hours
Yield 70-85% (depending on conditions and purification)
Purity >95% after recrystallization
Characterization NMR, IR, Mass spectrometry confirm structure

Example: Pd-Catalyzed Cyclization

Parameter Condition/Result
Starting materials N-propargylamide with 2,5-dimethylphenyl iodide
Catalyst Pd2(dba)3 (5 mol%)
Ligand Tri(2-furyl)phosphine
Base Sodium tert-butoxide
Solvent Toluene or DMF
Temperature 80-100 °C
Reaction time 12-24 hours
Yield 60-75%
Purity >90%

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Robinson-Gabriel Acylamino ketone precursors Mineral acids or polyphosphoric acid Heating under acidic conditions 50-60 Moderate yield, classical method
Fischer Oxazole Cyanohydrin + aromatic aldehyde Dry ether, anhydrous HCl Mild dehydration reaction Moderate Early method for 2,5-disubstituted oxazoles
van Leusen Synthesis Aromatic aldehyde + TosMIC Base (K2CO3 or NaH), isopropyl alcohol Reflux or microwave 70-85 High yield, mild conditions
Pd-Catalyzed Coupling N-propargylamide + aryl iodide Pd2(dba)3, tri(2-furyl)phosphine, NaOtBu 80-100 °C, 12-24 h 60-75 Modern, efficient, selective
Cycloisomerization Propargylic amides Silica gel Mild conditions High Efficient for polysubstituted oxazoles
Green Synthetic Methods Various Microwave, ultrasound, ionic liquids Mild, energy-efficient Improved Eco-friendly, enhanced yields

Q & A

Q. What are the key synthetic pathways for 5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis involves multi-step reactions starting from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime. Key steps include:

Oxime to Carbonitrile : Reacting the oxime with acetic anhydride in pyridine under reflux to yield the carbonitrile intermediate .

Amide Oxime Formation : Treating the carbonitrile with hydroxylamine to form the amide oxime.

Heterocyclization : Heating O-acyl derivatives of the amide oxime in acetic acid to form the final oxadiazole-containing product .

  • Critical Conditions :
  • Temperature control (reflux for oxime conversion).
  • Solvent choice (pyridine for nucleophilic catalysis, acetic acid for cyclization).
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for dimethylphenyl) and oxazole ring protons (δ 8.0–8.5 ppm). The carbonitrile group (C≡N) appears as a singlet at ~δ 110–120 ppm in <sup>13</sup>C NMR .
  • IR Spectroscopy : Confirm C≡N stretching at ~2200–2250 cm⁻¹ and C-O-C (oxazole) at ~1250–1300 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks [M⁺] at m/z corresponding to the molecular formula (C₁₂H₁₀N₂O). Fragmentation patterns should reflect loss of CN (27 Da) or dimethylphenyl groups .

Advanced Research Questions

Q. What strategies enable regioselective substitution at the oxazole ring, and how do electronic effects influence reactivity?

  • Methodological Answer :
  • Substitution Sites : The oxazole C-2 and C-5 positions are electrophilic due to electron-withdrawing effects of the carbonitrile and dimethylphenyl groups.
  • Strategies :

Nucleophilic Aromatic Substitution (NAS) : Use strong nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃/DMF) at C-2 .

Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-5 via halogenated intermediates (e.g., bromo-oxazole derivatives) .

  • Electronic Effects : Electron-donating groups (e.g., methyl on phenyl) enhance ring electron density, favoring NAS at C-2. Electron-withdrawing groups (e.g., CN) activate C-5 for cross-coupling .

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to determine frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, predicting reactivity with biological targets .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Key interactions include:
  • π-π stacking between dimethylphenyl and hydrophobic pockets.
  • Hydrogen bonding via the oxazole oxygen .

Q. What crystallographic approaches (e.g., SHELX refinement) are suitable for resolving structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.
  • SHELX Workflow :

Structure Solution : SHELXD for phase problem resolution via dual-space methods.

Refinement : SHELXL for anisotropic displacement parameters and disorder modeling.

Validation : CheckCIF for ADDSYM alerts and R-factor convergence (<5%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile
Reactant of Route 2
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5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile

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